Rottlerin

Description

This compound has been reported in Mallotus philippensis with data available.

an angiogenesis inhibitor; an inhibitor of protein kinase Cdelta (PKCdelta) and calmodulin kinase III; RN refers to (E)-isomer; do not confuse this chalcone with an anthraquinone that is also called this compound (RN 481-72-1);

Properties

IUPAC Name |

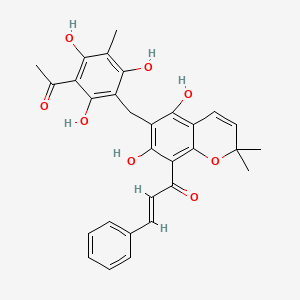

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFNHCVIZBHBI-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231502 | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-08-6 | |

| Record name | Rottlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rottlerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTTLERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rottlerin discovery and natural source

An In-depth Technical Guide to Rottlerin: Discovery, Natural Source, and Experimental Analysis

Introduction

This compound, also known as Mallotoxin, is a complex polyphenolic compound first identified for its activity as a selective inhibitor of Protein Kinase C delta (PKCδ).[1][2][3] It is a natural product derived from the Kamala tree, Mallotus philippensis, where it is the principal phloroglucinol constituent.[1] Initially lauded for its specificity, subsequent research has revealed that this compound's biological effects are multifaceted, impacting a wide array of cellular signaling pathways, often independent of its action on PKCδ.[1][4] These activities include the induction of apoptosis and autophagy, modulation of cell proliferation and migration, and direct mitochondrial uncoupling.[1][2][5]

This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details quantitative data regarding its inhibitory activities and presents key experimental protocols for its isolation, purification, and biological characterization. Furthermore, it visualizes critical signaling pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

This compound is a natural polyphenolic compound isolated from the mature fruits of the Mallotus philippensis tree.[6] This plant, also known as the Kamala tree, is an evergreen that grows in the tropical regions of India, the Philippines, Southeast Asia, and Australia.[4] The fruit of the tree, when ripe, is covered with a characteristic red powder composed of glandular hairs.[4][7] This powder is the primary source from which this compound is extracted.[4] The IUPAC name for this compound is (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one, with a molecular formula of C₃₀H₂₈O₈ and a molecular weight of approximately 516.54 g/mol .[1][6]

While this compound has been used in traditional Indian medicine for centuries, its modern scientific investigation and commercial production for laboratory use began in 1994, following a pivotal paper by Gschwendt et al.[8][9][10] This study reported that this compound selectively inhibits PKCδ with a potency 5- to 30-fold stronger than its effect on other PKC isoforms.[1] This discovery positioned this compound as a key pharmacological tool for studying PKCδ signaling. However, later studies revealed that this compound also inhibits many other protein kinases and can uncouple mitochondrial respiration, leading to a more complex and nuanced understanding of its mechanism of action.[1][11]

Quantitative Data

The biological activity of this compound has been quantified across numerous studies. The following tables summarize its inhibitory concentration (IC₅₀) against various protein kinases and its effects on the proliferation of different cancer cell lines.

Table 1: this compound IC₅₀ Values for Protein Kinases

| Target Kinase | IC₅₀ Value (μM) | Source |

|---|---|---|

| Protein Kinase Cδ (PKCδ) | 3 - 6 | [2][3][12] |

| CaM Kinase III | 5.3 | [3] |

| Casein Kinase II (CKII) | 30 | [3] |

| Protein Kinase Cα (PKCα) | 30 | [2][3][12] |

| Protein Kinase Cγ (PKCγ) | 40 | [2][3][12] |

| Protein Kinase Cβ (PKCβ) | 42 | [2][3][12] |

| Protein Kinase A (PKA) | 78 | [3] |

| Protein Kinase Cη (PKCη) | 82 | [2][3][12] |

| Protein Kinase Cε, ζ | 80 - 100 |[2][3][12] |

Table 2: Effects of this compound on Cancer Cell Proliferation and Apoptosis

| Cell Line | Cancer Type | Concentration (μM) | Time (h) | Effect | Source |

|---|---|---|---|---|---|

| U251 | Glioma | 2 - 4 | 48 | Induced apoptosis (14.0% - 22.1%) | [5] |

| SNB19 | Glioma | 4 | 48 | Induced apoptosis (from 6.3% to 14.2%) | [5] |

| PC3 | Prostate Cancer | 3 - 5 | 72 | ~70% - 90% growth inhibition | [13] |

| DU145 | Prostate Cancer | 3 - 5 | 72 | ~60% - 75% growth inhibition | [13] |

| Patu8988 | Pancreatic Cancer | 2 - 4 | 48 - 72 | ~45% - 80% growth inhibition | [14] |

| Panc1 | Pancreatic Cancer | 1 - 3 | 72 | ~30% - 75% growth inhibition | [14] |

| Patu8988 | Pancreatic Cancer | 4 | 48 | Increased apoptosis (17.1% to 28.5%) | [14] |

| Panc1 | Pancreatic Cancer | 3 | 48 | Increased apoptosis (12.8% to 31.5%) | [14] |

| SGC-7901, MGC-803 | Gastric Cancer | 2, 4, 8 | 24 | Dose-dependent cell cycle arrest and apoptosis |[11] |

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound and for assessing its biological effects in a laboratory setting.

Isolation and Purification of this compound from Mallotus philippensis

This protocol is based on methods described in the literature for extracting this compound from its natural source.[15][16]

-

Preparation of Plant Material : The pericarp of M. philippensis fruit is dried and finely powdered.

-

Initial Extraction : The powdered material is extracted with ethanol using a cold percolation method.

-

Fractionation : The resulting ethanol extract is dissolved in water and then sequentially fractionated with hexane, chloroform, and n-butanol. The this compound-containing fraction is primarily the chloroform one.

-

Column Chromatography : The chloroform fraction is concentrated and subjected to column chromatographic separation.

-

Elution : The column is eluted with an increasing gradient of ethyl acetate in petroleum ether.

-

Purification and Characterization : Fractions containing this compound are collected, combined, and further purified. The final product's identity and purity (>97%) are confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HR-MS), and HPLC.[15]

Cell Viability Assay (MTT/CTG)

This is a generalized protocol to assess the effect of this compound on cell proliferation.[13][14]

-

Cell Seeding : Seed cells (e.g., PC3, DU145) in a 96-well plate at a density of 6 x 10³ cells/well and allow them to attach overnight.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 5 µM) dissolved in the appropriate vehicle (typically DMSO).

-

Incubation : Incubate the plates for desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Measurement :

-

For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at ~570 nm.

-

For CellTiter-Glo (CTG) Assay : Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a luminometer.

-

-

Data Analysis : Normalize the results to the vehicle-treated control group to determine the percentage of cell growth inhibition.

Apoptosis Analysis by Flow Cytometry

This protocol describes the detection of apoptosis using Annexin V/Propidium Iodide (PI) staining.[5][14]

-

Cell Treatment : Culture cells in a 6-well plate and treat with different concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of cell cycle distribution following this compound treatment.[5][11]

-

Cell Treatment : Seed cells (e.g., SGC-7901) at a density of 1x10⁶ cells/mL and treat with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.[11]

-

Cell Fixation : Harvest the cells, wash with PBS, and fix them in 70% cold ethanol overnight at 4°C.[11]

-

Staining : Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).[5][11]

-

Incubation : Incubate the cells in the dark for 30 minutes at 37°C.[11]

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

LC-MS/MS Method for this compound Quantification in Plasma

This protocol is a highly sensitive method for quantifying this compound in biological matrices, as detailed by Meena et al.[15][16]

-

Sample Preparation : To 45 µL of blank mouse plasma, spike 5 µL of the standard solution. Precipitate plasma proteins using acetonitrile. Chlorzoxazone can be used as a suitable internal standard (IS).

-

Chromatographic Separation :

-

Column : A suitable analytical column for reverse-phase chromatography.

-

Mobile Phase : Isocratic elution with 10 mM ammonium formate buffer and acetonitrile (5:95, v/v).

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 2 µL.

-

Total Run Time : 2.5 minutes.[16]

-

-

Mass Spectrometry Detection :

-

Mode : Selected Reaction Monitoring (SRM).

-

Transitions : Monitor the SRM transition pair of m/z 515.2 > 321.2 for this compound and m/z 168.0 > 132.1 for the internal standard (Chlorzoxazone).[16]

-

-

Validation : The method should be validated according to USFDA guidelines for selectivity, sensitivity (LLOQ was found to be 1.9 ng/mL), linearity, accuracy, precision, and stability.[15][16]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound research.

Caption: A flowchart detailing the extraction and purification of this compound.

Caption: A typical workflow for assessing this compound-induced apoptosis.

Caption: this compound's modulation of cellular signaling pathways.

References

- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CaMK | HIV Protease | Autophagy | PKA | PKC | TargetMol [targetmol.com]

- 13. This compound inhibits cell growth and invasion via down-regulation of EZH2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Rottlerin: A Multifaceted Polyphenol Explored

A Technical Guide to its Chemical Structure, Analogues, and Biological Interplay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rottlerin, a complex polyphenolic compound isolated from the Kamala tree (Mallotus philippinensis), has garnered significant attention within the scientific community for its diverse pharmacological activities. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent research has unveiled a more intricate biological profile, revealing its interaction with a multitude of cellular signaling pathways, often in a PKCδ-independent manner. This technical guide provides an in-depth exploration of this compound's chemical architecture, its synthetic and naturally occurring analogues, and the key signaling cascades it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this versatile natural product.

Chemical Structure of this compound

This compound, also known as Mallotoxin, possesses a unique and complex chemical structure. Its IUPAC name is (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one. The molecule features a chromene core linked to a substituted phloroglucinol derivative via a methylene bridge, and a chalcone moiety.

Molecular Formula: C₃₀H₂₈O₈

Molecular Weight: 516.54 g/mol

Key Structural Features:

-

Chromene Ring: A heterocyclic scaffold containing an oxygen atom.

-

Phloroglucinol Derivative: A polyhydroxylated aromatic ring.

-

Chalcone Moiety: An open-chain flavonoid precursor characterized by an α,β-unsaturated ketone.

-

Methylene Bridge: Connecting the chromene and phloroglucinol-derived units.

This compound Analogues and Derivatives

The structural complexity of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Researchers have synthesized a variety of analogues by modifying different parts of the this compound scaffold.

Modifications at the Chalcone and Methylene-Bridged Acetophenone Moieties

A notable library of this compound analogues has been synthesized by modifying the chalcone and methylene-bridged acetophenone moieties. These modifications include the introduction of morpholine and benzylamino groups at the C6 position of the chromene ring and the generation of pyranochromene chalcone derivatives.[1]

Side-Chain-Modified Derivatives

Synthetic efforts have also focused on modifying the side chain of this compound, leading to derivatives that have been evaluated for their effects on ion channels, such as the KCNQ1/KCNE1 potassium channel.[2]

Simple Derivatization

Simpler derivatives, such as pentamethyl and penta-acetyl this compound, have been synthesized to investigate the role of the hydroxyl groups in the biological activity of the parent compound.[2]

Quantitative Biological Data

The biological activity of this compound and its analogues has been quantified in various assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound against Various Protein Kinases

| Kinase Target | IC₅₀ (µM) | Source |

| PKCδ (from baculovirus-infected Sf9 insect cells) | 3 | [3] |

| PKCδ (from porcine spleen) | 6 | [3] |

| CaM kinase III | 5.3 | [3] |

| PKCα | 30 | [3] |

| PKCγ | 40 | [3] |

| PKCβ | 42 | [3] |

| PKCε | 80-100 | [4] |

| PKCη | 82 | [3] |

| PKCζ | 80-100 | [4] |

| CKII | 30 | [3] |

| PKA | 78 | [3] |

Table 2: Quorum Sensing Inhibitory Activity of this compound Analogues [1]

| Compound | Modification | Concentration (µM) | % QS Inhibition |

| 5a | Morpholine at C6 | 125 | 28.0 |

| 5c | Methoxy-substituted, Morpholine at C6 | 125 | 29.1 |

| 5c | Methoxy-substituted, Morpholine at C6 | 31 | 57.9 |

| 6 | Benzylamino at C6 | 125 | 40.8 |

| 8a | Pyranochromene chalcone | 125 | 65.7 |

| 8a | Pyranochromene chalcone | 31 | 49.4 |

| 8d | Pyranochromene chalcone | 125 | 69.3 |

| 8d | Pyranochromene chalcone | 31 | 40.6 |

Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with multiple intracellular signaling pathways. While initially characterized as a PKCδ inhibitor, it is now evident that its mechanism of action is far more complex and often independent of PKCδ.

Protein Kinase C (PKC) Pathway

This compound was first identified as a selective inhibitor of PKCδ.[4] However, its specificity has been questioned, as it also inhibits other PKC isoforms, albeit at higher concentrations.[3][4] Furthermore, many of its effects have been shown to be PKCδ-independent.[5]

Figure 1: Simplified schematic of this compound's inhibitory effect on the PKCδ pathway.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway involved in cell growth, proliferation, and survival.[6] This inhibition can lead to the induction of autophagy and apoptosis in cancer cells.

Figure 2: this compound's inhibitory effect on the LRP6/Akt/mTOR pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[7] This inhibition is thought to be mediated, in part, through this compound's antioxidant properties.[7]

Figure 3: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound and its analogues.

Synthesis of this compound Analogues

General Procedure for the Synthesis of Chromene-Chalcone Derivatives: [1]

-

Protection of Phloroglucinol: 2,4,6-trihydroxyacetophenone is mono-protected with a tert-butyldimethylsilyl (TBDMS) group.

-

Cyclization: The TBDMS-protected acetophenone is cyclized with 3-methyl-2-butenal in pyridine at reflux to form the chromene ring.

-

Aldol Condensation: The resulting chromene undergoes an aldol condensation with a substituted benzaldehyde to yield the final chromene-chalcone derivative.

General Procedure for the Synthesis of Methylene-Bridged Morpholine Analogues: [1]

-

The synthesized chromene-chalcone is reacted with paraformaldehyde and morpholine in a Mannich reaction to introduce the morpholinomethyl group at the C6 position.

Figure 4: General workflow for the synthesis of this compound analogues.

Cell Viability and Proliferation (MTT Assay)[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)[6]

-

Cell Treatment: Treat cells with this compound or its analogues for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (PI Staining)[6]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.

Cell Migration Assay (Wound Healing Assay)[6]

-

Cell Seeding: Seed cells in a culture plate and grow to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound or its analogues.

-

Imaging: Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Analysis: Measure the wound closure over time to assess cell migration.

Cell Invasion Assay (Matrigel Invasion Assay)[6]

-

Chamber Preparation: Rehydrate Matrigel-coated invasion chambers.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium containing the test compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Quantification of this compound in Biological Samples (RP-HPLC)[8][9]

-

Sample Preparation:

-

Plasma/Tissues: Homogenize tissue samples. Extract this compound using protein precipitation with a solvent like acetone.

-

Cell Lysates/Conditioned Media: Mix with an equal volume of acetone.

-

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Injection: Inject the supernatant into a reverse-phase HPLC system.

-

Chromatography:

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with an acidifier like formic acid).

-

Detection: Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength of this compound.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.

Conclusion

This compound stands as a compelling natural product with a rich chemical and biological profile. Its ability to modulate multiple signaling pathways, including but not limited to the PKC, Akt/mTOR, and NF-κB pathways, underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The growing body of research on its analogues continues to shed light on the structure-activity relationships that govern its diverse biological effects. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and its derivatives. Further investigation into its precise molecular targets and mechanisms of action will be crucial for its successful translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Rottlerin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant attention in cancer research for its multifaceted anti-tumor properties.[1] Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent studies have revealed a more complex and nuanced mechanism of action, often independent of PKCδ inhibition.[1] This technical guide provides an in-depth exploration of this compound's core mechanisms of action in cancer cells, focusing on its impact on key signaling pathways, induction of apoptosis and autophagy, and its potential as a therapeutic agent. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), stimulation of cellular self-digestion (autophagy), and the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.[1][2] A significant body of evidence now suggests that many of this compound's effects are independent of its action on PKCδ, highlighting its pleiotropic nature.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, providing a comparative overview of its cytotoxic and cytostatic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Prostate Cancer | PC-3 | 0.7 - 1.7 | [3] |

| DU145 | 0.7 - 1.7 | [3] | |

| Breast Cancer | MDA-MB-231 | 1.7 | [3] |

| T-47D | 1.7 | [3] | |

| Pancreatic Cancer | AsPC-1 | Not specified | [4] |

| Glioma | U251 | ~2-4 | [5] |

| SNB19 | ~2-4 | [5] |

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Concentration (µM) | Effect | Percentage | Reference |

| Patu8988 (Pancreatic) | 4 | Apoptosis | 17.1% to 28.5% | [6] |

| Panc1 (Pancreatic) | 3 | Apoptosis | 12.76% to 31.5% | [6] |

| U251 (Glioma) | 2 | G1 Arrest | 59% to 77% | [5] |

| U251 (Glioma) | 4 | G1 Arrest | 59% to 82% | [5] |

| SNB19 (Glioma) | 2 | G1 Arrest | 65.7% to 73.4% | [5] |

| SNB19 (Glioma) | 4 | G1 Arrest | 65.7% to 81% | [5] |

| MCF-7 (Breast) | 3 | Apoptosis | 5% to 13% | [7] |

| MDA-MB-231 (Breast) | 3 | Apoptosis | 8.5% to 19% | [7] |

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[8] this compound has been shown to induce autophagy and apoptosis in prostate and pancreatic cancer stem cells by inhibiting this pathway.[2][5] The inhibition of mTORC1 signaling by this compound leads to the dephosphorylation of its downstream targets, such as 4E-BP1 and p70S6K, ultimately resulting in the suppression of protein synthesis and cell growth.[1]

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound has been demonstrated to inhibit the NF-κB signaling pathway in a PKCδ-independent manner.[1][9] This inhibition is thought to occur, in part, through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[9] Additionally, this compound's antioxidant properties may contribute to its NF-κB inhibitory effects by scavenging reactive oxygen species (ROS) that can activate the pathway.[10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is strongly implicated in the initiation and progression of several cancers. This compound has been identified as a novel inhibitor of this pathway. It promotes the degradation of the Wnt co-receptor LRP6, thereby suppressing both Wnt/β-catenin and mTORC1 signaling.[3][11] This leads to a downstream reduction in the expression of target genes like cyclin D1 and survivin, which are involved in cell cycle progression and apoptosis inhibition.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and autophagy.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified duration (e.g., 24 or 48 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5][6]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[12]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.[12]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[14]

-

Washing: Wash the cells twice with cold PBS.[12]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6][14]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][14]

Autophagy Assay (LC3-II Conversion)

Objective: To assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Western Blotting for LC3: Prepare cell lysates as described in the Western Blot protocol. Separate proteins by SDS-PAGE on a gel with an appropriate percentage to resolve LC3-I and LC3-II (typically 12-15%). Transfer to a PVDF membrane and probe with an anti-LC3 antibody. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates autophagy induction.[12][15]

-

Fluorescence Microscopy for Autophagosome Visualization: Plate cells on coverslips and treat with this compound. Fix the cells and permeabilize them. Stain with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. Visualize the formation of punctate LC3-positive structures (autophagosomes) using a fluorescence microscope.[12]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.[16]

-

Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations.[16]

-

MTT Incubation: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[16] Note: Some studies have reported that this compound can interfere with the MTT assay, leading to an overestimation of cell viability. Therefore, it is advisable to confirm results with an alternative viability assay, such as the sulforhodamine B (SRB) assay or direct cell counting.[17][18]

Conclusion

This compound is a promising natural compound with potent anti-cancer properties that are mediated through a complex interplay of multiple mechanisms. Its ability to induce apoptosis and autophagy, coupled with its inhibitory effects on key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, underscores its potential as a multi-targeted therapeutic agent. While the initial characterization of this compound as a specific PKCδ inhibitor has been challenged, the expanding body of research continues to unveil its diverse and often PKCδ-independent modes of action. Further investigation into the precise molecular targets and a deeper understanding of its synergistic effects with conventional chemotherapeutics will be crucial in harnessing the full therapeutic potential of this compound in the fight against cancer. This guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals dedicated to advancing cancer therapy.

References

- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. This compound inhibits the nuclear factor kappaB/cyclin-D1 cascade in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.igem.org [static.igem.org]

- 15. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical Appraisal of the MTT Assay in the Presence of this compound and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Critical appraisal of the MTT assay in the presence of this compound and uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

Rottlerin's Induction of Apoptosis: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has garnered significant attention in cancer research for its potent pro-apoptotic and anti-proliferative activities across a spectrum of cancer cell lines. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent research has unveiled a more complex and multifaceted mechanism of action. It is now evident that this compound's ability to induce apoptosis often occurs independently of PKCδ inhibition, engaging a variety of other critical signaling cascades.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to induce apoptosis, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development endeavors.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are mediated through several key signaling pathways. While often cell-type dependent, recurring themes include the induction of endoplasmic reticulum (ER) stress, modulation of the PI3K/Akt/mTOR pathway, and interference with the Bcl-2 family of proteins.

The PKCδ-Independent Nature of this compound's Apoptotic Induction

While historically known as a PKCδ inhibitor, a substantial body of evidence indicates that this compound's apoptotic effects are largely independent of this kinase.[1][3] Studies have shown that genetic knockdown of PKCδ using siRNA or the use of other PKC inhibitors does not replicate the apoptotic effects of this compound.[2][4] For instance, in HT1080 human fibrosarcoma cells, this compound-induced apoptosis was not prevented by the overexpression of PKCδ.[3] Similarly, in human colon carcinoma cells, the apoptotic effects were demonstrated to be PKCδ-independent.[2] This suggests that this compound's primary targets for inducing apoptosis lie elsewhere.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A significant mechanism through which this compound initiates apoptosis is the induction of ER stress.[2] Treatment of colon carcinoma cells with this compound leads to the upregulation of key ER stress markers, including the phosphorylation of eukaryotic initiation factor-2alpha (eIF-2α), splicing of X-box binding protein 1 (XBP1), and increased expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP).[2] CHOP, a key transcription factor in ER stress-mediated apoptosis, plays a crucial role in the this compound-induced upregulation of Death Receptor 5 (DR5), linking the ER stress response to the extrinsic apoptosis pathway.[4] Downregulation of CHOP has been shown to attenuate this compound-induced apoptosis.[2]

References

- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces pro-apoptotic endoplasmic reticulum stress through the protein kinase C-delta-independent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

Rottlerin as a Mitochondrial Uncoupler: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has been widely scrutinized for its diverse biological activities. Initially characterized as a specific inhibitor of protein kinase C delta (PKCδ), a growing body of evidence compellingly demonstrates that many of this compound's cellular effects are, in fact, independent of PKCδ inhibition and are primarily driven by its potent activity as a mitochondrial uncoupler. This technical guide provides an in-depth exploration of this compound's role as a mitochondrial uncoupler, detailing its mechanism of action, downstream cellular consequences, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in academia and industry investigating mitochondrial physiology and drug development.

Introduction

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a reduction in cellular ATP levels. While initially viewed as cellular toxins, there is growing interest in the therapeutic potential of mitochondrial uncouplers for various conditions, including metabolic diseases and cancer.

This compound has emerged as a significant tool in mitochondrial research. Although its use as a specific PKCδ inhibitor is now considered inappropriate due to its potent off-target effects on mitochondria, this very characteristic makes it a valuable compound for studying the consequences of mitochondrial uncoupling. This guide will focus exclusively on the established role of this compound as a mitochondrial uncoupler.

Mechanism of Action: A Protonophore

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase. This direct action disrupts the proton motive force that is essential for oxidative phosphorylation. The consequences of this uncoupling are a cascade of cellular events, including a compensatory increase in electron transport chain activity and a subsequent rise in oxygen consumption.[1]

Quantitative Data on this compound's Uncoupling Activity

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial function. It is important to note that the specific values can vary depending on the cell type, experimental conditions, and the specific assay used.

Table 1: Effect of this compound on Cellular ATP Levels

| Cell Line | This compound Concentration (µM) | Duration of Treatment | ATP Level Reduction (%) | Reference |

| 3T3-L1 Adipocytes | 1 | 30 min | ~20% | [2] |

| 3T3-L1 Adipocytes | 3 | 30 min | ~50% | [2] |

| 3T3-L1 Adipocytes | 10 | 30 min | ~80% | [2] |

| Parotid Acinar Cells | 6 | Not Specified | Significant Reduction | [3] |

| Vascular Smooth Muscle Cells | Not Specified | Not Specified | Reduction | [4] |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Apoptosis Induction | Reference |

| Glioma Cells (U251) | 2 | 48 h | 14.01% | [5] |

| Glioma Cells (U251) | 4 | 48 h | 22.07% | [5] |

| Glioma Cells (SNB19) | 4 | 48 h | 14.23% | [5] |

| Pancreatic Cancer Cells | 2.5 - 10 | Not Specified | Dose-dependent increase | [6] |

| Hematopoietic Cell Lines | Not Specified | Not Specified | Dose and time-dependent | [6] |

Table 3: IC50 Values of this compound for PKC Isoforms (for context on off-target effects)

| PKC Isoform | IC50 (µM) | Reference |

| PKCδ | 3-6 | [7] |

| PKCα, β, γ | 30-42 | [7] |

| PKCε, η, ζ | 80-100 | [7] |

Signaling Pathways and Cellular Consequences

The mitochondrial uncoupling induced by this compound triggers several key signaling pathways, leading to profound effects on cellular physiology.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in cellular ATP levels caused by this compound leads to an increase in the AMP:ATP ratio, a primary activator of AMP-activated protein kinase (AMPK).[4] Activated AMPK acts as a master regulator of cellular energy homeostasis, initiating catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.

Caption: this compound-induced AMPK activation pathway.

Induction of Apoptosis

Mitochondrial uncoupling is a potent trigger for the intrinsic pathway of apoptosis. The dissipation of the mitochondrial membrane potential and subsequent mitochondrial membrane permeabilization leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[6][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, culminating in programmed cell death.[6]

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mitochondrial uncoupling effects of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in response to this compound.

Caption: Workflow for measuring OCR with a Seahorse XF Analyzer.

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

This compound Incubation: Treat cells with various concentrations of this compound (e.g., 1-10 µM) for the desired time. Include a vehicle control (DMSO).

-

Assay Medium: One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator.

-

Seahorse XF Analyzer: Calibrate the Seahorse XF sensor cartridge. Load the cell plate into the analyzer and perform a mitochondrial stress test. This typically involves sequential injections of oligomycin, FCCP (a classical uncoupler for comparison), and a mixture of rotenone and antimycin A.

-

Data Analysis: The Seahorse software will calculate OCR in real-time. An increase in the basal OCR after this compound treatment, which is not further stimulated by FCCP, is indicative of uncoupling.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.[9]

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

TMRM Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C, protected from light.

-

Imaging: Wash the cells to remove excess dye and acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red).

-

This compound Treatment: Add this compound to the imaging medium at the desired concentration and acquire time-lapse images to monitor the change in TMRM fluorescence.

-

Positive Control: As a positive control for depolarization, add a known uncoupler like FCCP (e.g., 1 µM) at the end of the experiment.

-

Data Analysis: A decrease in TMRM fluorescence intensity within the mitochondria indicates a loss of mitochondrial membrane potential. Quantify the fluorescence intensity in individual mitochondria or whole cells over time.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based ATP assay.[10]

Protocol:

-

Cell Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired duration.

-

Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. This enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.

-

Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

-

Data Normalization: Normalize the ATP levels to the protein concentration or cell number in each well.

Detection of Cytochrome c Release

This protocol uses western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Protocol:

-

Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by differential centrifugation following cell homogenization.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and detect the protein bands using an appropriate imaging system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.

Measurement of Caspase-3 Activity

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3.[11][12]

Protocol:

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using the buffer provided in the caspase-3 activity assay kit.

-

Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3-specific substrate conjugated to a chromophore (pNA) or a fluorophore (AFC).

-

Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance of the released pNA (at 405 nm) or the fluorescence of the released AFC (Ex/Em = 400/505 nm) using a microplate reader.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Conclusion

This compound serves as a potent and valuable tool for investigating the cellular consequences of mitochondrial uncoupling. Its ability to dissipate the mitochondrial proton gradient, leading to a decrease in ATP synthesis, activation of AMPK, and induction of apoptosis, provides a robust model for studying these fundamental cellular processes. While its historical use as a specific PKCδ inhibitor should be avoided, its well-characterized mitochondrial effects make it an important compound in the arsenal of researchers in mitochondrial biology, cell signaling, and drug discovery. The experimental protocols detailed in this guide provide a framework for the rigorous investigation of this compound's effects and, by extension, the broader implications of mitochondrial uncoupling in health and disease.

References

- 1. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates AMPK possibly through LKB1 in vascular cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PKC delta inhibitor, this compound, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cms.sc.edu [cms.sc.edu]

- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. abcam.com [abcam.com]

- 12. mpbio.com [mpbio.com]

The Rottlerin Conundrum: A Critical Review of its Role as a PKCδ Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), was initially celebrated in the scientific community as a specific inhibitor of Protein Kinase C delta (PKCδ). This apparent specificity positioned it as a valuable pharmacological tool for dissecting PKCδ-mediated signaling pathways in a multitude of cellular processes, including apoptosis, proliferation, and differentiation. However, a growing body of evidence has since unveiled a more complex and promiscuous pharmacological profile for this compound, sparking a significant controversy regarding its utility as a selective PKCδ inhibitor. This technical guide provides a comprehensive overview of the this compound-PKCδ inhibition controversy, presenting key quantitative data, detailing critical experimental protocols, and visualizing the complex interplay of its molecular targets. The information presented herein is intended to equip researchers with the necessary knowledge to critically evaluate past studies and to inform the design of future experiments employing chemical probes.

The Rise of this compound as a PKCδ Inhibitor

The initial characterization of this compound suggested a promising degree of selectivity for PKCδ over other PKC isoforms. This was primarily based on in vitro kinase assays that measured the phosphorylation of a substrate in the presence of the inhibitor.

Initial Reports of Selectivity

Early studies reported that this compound inhibited PKCδ with an IC50 value in the low micromolar range, while exhibiting significantly lower potency against other conventional and novel PKC isoforms.[1] This apparent selectivity led to its widespread adoption as a pharmacological tool to implicate PKCδ in various signaling cascades.

The Unraveling of a Controversy: Off-Target Effects Emerge

Subsequent and more rigorous investigations began to challenge the notion of this compound's specificity for PKCδ. A series of key findings demonstrated that this compound exerts a range of profound cellular effects that are independent of PKCδ inhibition.

Mitochondrial Uncoupling: A Primary Off-Target Effect

One of the most significant discoveries was that this compound acts as a potent mitochondrial uncoupler.[2][3][4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in cellular ATP levels.[3][5] The consequences of this ATP depletion are far-reaching and can mimic many of the cellular effects previously attributed to direct PKCδ inhibition.[2]

Broad Kinase Inhibitory Profile

Beyond its effects on mitochondria, kinase profiling studies revealed that this compound inhibits a wide array of other protein kinases, some with equal or greater potency than its inhibition of PKCδ.[6][7] This lack of specificity complicates the interpretation of any cellular effect observed following this compound treatment.

Interference with Calcium Signaling

This compound has also been shown to interfere with intracellular calcium homeostasis. Studies have demonstrated that it can induce an influx of extracellular calcium, an effect that is independent of its actions on PKCδ.[8][9] Alterations in calcium signaling can have widespread effects on numerous cellular processes, further confounding the attribution of this compound's effects to PKCδ inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

To provide a clear and comparative overview of this compound's kinase inhibitory profile, the following tables summarize the reported IC50 values for PKCδ and a selection of its other known targets.

Table 1: IC50 Values of this compound for Protein Kinase C (PKC) Isoforms

| PKC Isoform | IC50 (μM) | Source Organism/System | Reference(s) |

| PKCδ | 3 - 6 | Porcine Spleen | [1][10][11] |

| PKCα | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |

| PKCβ | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |

| PKCγ | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |

| PKCε | 80 - 100 | [1][10] | |

| PKCη | 80 - 100 | Baculovirus-infected Sf9 insect cells | [1][10][11] |

| PKCζ | 80 - 100 | [1][10] |

Table 2: IC50 Values of this compound for Other Kinases and Targets

| Kinase/Target | IC50 (μM) | Source Organism/System | Reference(s) |

| CaM Kinase III | 5.3 | Cytosol of murine pancreas | [10][11] |

| Casein Kinase II (CKII) | 30 | Holoenzyme expressed in E. coli | [10][11] |

| Protein Kinase A (PKA) | 78 | Catalytic subunit from porcine heart | [10][11] |

| MAPKAP-K2 | 5 | [7] | |

| PRAK | 1.9 | [7] |

Key Experimental Protocols

The elucidation of this compound's off-target effects was made possible through a series of well-defined experimental procedures. Below are detailed methodologies for some of the key experiments cited in the controversy.

In Vitro Kinase Assay for PKCδ Activity

This protocol is fundamental for determining the direct inhibitory effect of a compound on kinase activity.

Objective: To measure the ability of this compound to inhibit the phosphorylation of a specific substrate by purified PKCδ in a cell-free system.

Materials:

-

Purified recombinant PKCδ enzyme

-

PKCδ-specific peptide substrate (e.g., a peptide corresponding to a known PKCδ phosphorylation site)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase reaction buffer, PS, and DAG.

-

Add the purified PKCδ enzyme to the reaction mixture.

-

Add the PKCδ-specific peptide substrate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed paper into a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12][13][14]

Mitochondrial Respiration Assay

This assay is crucial for assessing the effect of a compound on mitochondrial function.

Objective: To measure the rate of oxygen consumption by isolated mitochondria or intact cells in the presence of this compound to determine if it acts as a mitochondrial uncoupler.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., containing succinate or other mitochondrial substrates)

-

This compound

-

Positive controls for mitochondrial uncoupling (e.g., FCCP) and inhibition (e.g., rotenone, antimycin A)

-

Clark-type oxygen electrode or a Seahorse XF Analyzer

Procedure:

-

Prepare a suspension of isolated mitochondria or intact cells in the respiration buffer.

-

Place the suspension in the chamber of the oxygen electrode or the well of a Seahorse plate.

-

Record the basal rate of oxygen consumption.

-

Add this compound at various concentrations to the chamber/well and continue to monitor the rate of oxygen consumption.

-

An increase in the rate of oxygen consumption in the absence of ADP is indicative of mitochondrial uncoupling.

-

Compare the effect of this compound to that of the positive control uncoupler, FCCP.[3]

Cellular ATP Measurement Assay

This assay directly quantifies the impact of a compound on cellular energy levels.

Objective: To measure the intracellular ATP concentration in cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer

-

ATP measurement kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells using the appropriate lysis buffer.

-

Use a commercially available ATP measurement kit, which typically utilizes the luciferin-luciferase reaction, to quantify the ATP in the cell lysates.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein concentration in each sample. A decrease in ATP levels following this compound treatment supports its role as a mitochondrial uncoupler.[3][5]

Visualizing the Controversy: Signaling Pathways and Logical Flow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the logical progression of the this compound controversy.

References

- 1. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound, a specific inhibitor of protein kinase C-delta, impedes barrier repair response by increasing intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces calcium influx and protein degradation in cultured lenses independent of effects on protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HTScan® PKCδ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. merckmillipore.com [merckmillipore.com]

Beyond PKCδ: A Technical Guide to the Off-Target Landscape of Rottlerin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rottlerin, a natural polyphenol derived from Mallotus philippinensis, has been widely utilized in biomedical research as a selective inhibitor of protein kinase C delta (PKCδ). However, a growing body of evidence compellingly demonstrates that many of this compound's biological effects are independent of PKCδ inhibition. This technical guide provides an in-depth exploration of this compound's alternative molecular targets and mechanisms of action. The primary off-target effect of this compound is the uncoupling of mitochondrial oxidative phosphorylation, leading to a significant depletion of cellular ATP. This fundamental bioenergetic disruption underpins many of the observed cellular responses, including the modulation of various signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest. Furthermore, this compound directly inhibits a range of other protein kinases and interacts with non-kinase proteins, contributing to its complex pharmacological profile. This guide serves as a comprehensive resource for researchers employing this compound, offering critical insights into its polypharmacology to enable more accurate interpretation of experimental results and to inform its potential therapeutic applications.

Introduction

The initial characterization of this compound as a specific inhibitor of PKCδ, with reported IC50 values in the low micromolar range, led to its widespread adoption in studies aiming to elucidate the role of this kinase in diverse cellular processes.[1][2] However, subsequent research has revealed a more complex and multifaceted mechanism of action, challenging the singular view of this compound as a selective PKCδ antagonist.[3][4] It is now understood that this compound's effects are pleiotropic, stemming from its ability to interact with multiple cellular targets.[3][5] This guide aims to systematically catalogue and detail these non-PKCδ targets, providing researchers with the necessary information to critically evaluate past and future studies involving this compound.

Primary Off-Target Mechanism: Mitochondrial Uncoupling

The most significant and well-documented off-target effect of this compound is its ability to act as a potent mitochondrial uncoupler.[6][7][8] This action is independent of its effects on PKCδ and has profound consequences for cellular energy metabolism and signaling.

Mechanism of Action:

This compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.[6] This uncoupling leads to an increase in oxygen consumption (respiration) without a corresponding increase in ATP production.[6] The net result is a dose-dependent decrease in intracellular ATP levels.[6]

Experimental Evidence:

Studies have shown that this compound's effects on cellular processes can be mimicked by other known mitochondrial uncouplers, such as carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) and 2,4-dinitrophenol (DNP).[8] Furthermore, the inhibitory effects of this compound on certain signaling events can be rescued in cells that are more reliant on glycolysis for ATP production, further supporting the central role of mitochondrial uncoupling in its mechanism of action.[6]

Experimental Protocol: Measurement of Cellular ATP Levels

Objective: To quantify the effect of this compound on intracellular ATP concentrations.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

-

96-well white-walled plates

Procedure:

-

Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).

-

Following treatment, wash the cells with PBS.

-

Lyse the cells according to the ATP assay kit manufacturer's protocol to release intracellular ATP.

-

Add the luciferase-containing reagent to the cell lysates.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Calculate the ATP concentration relative to the total protein content of each sample or normalize to the vehicle control.

Inhibition of Other Protein Kinases

While the specificity of this compound for PKCδ has been questioned, it does exhibit inhibitory activity against a variety of other protein kinases, often with IC50 values in the micromolar range.

| Target Kinase | IC50 (µM) | Source Organism/System | Reference |

| PKCδ | 3-6 | Baculovirus-infected Sf9 insect cells / Porcine spleen | [1][2] |

| CaM kinase III | 5.3 | Not Specified | [2] |

| PKCα | 30 | Not Specified | [1][2] |

| Casein Kinase II (CKII) | 30 | Not Specified | [2] |

| PKCγ | 40 | Not Specified | [1][2] |

| PKCβ | 42 | Not Specified | [1][2] |

| Protein Kinase A (PKA) | 78 | Not Specified | [2] |

| PKCη | 82 | Not Specified | [2] |

| PKCε | 80-100 | Not Specified | [1] |

| PKCζ | 80-100 | Not Specified | [1] |

| PRAK | Not Specified | In vitro kinase assay | [3] |

| MAPKAP-K2 | Not Specified | In vitro kinase assay | [3] |

| Akt/PKB | Not Specified | In vitro kinase assay | [3] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against various protein kinases.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of a specific kinase.

Materials:

-

Purified active kinase

-

Specific peptide or protein substrate for the kinase

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)

-

Kinase reaction buffer

-

Kinase inhibitor (as a positive control)

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper, ELISA, fluorescence-based assay)

Procedure:

-

Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Modulation of Cellular Signaling Pathways

This compound's impact on cellular energy levels and its direct kinase inhibition translate into the modulation of numerous signaling pathways, often leading to apoptosis, autophagy, and cell cycle arrest.

Apoptosis Induction

This compound is a potent inducer of apoptosis in a wide range of cell types. This effect is often mediated through the intrinsic mitochondrial pathway and can be independent of PKCδ.[9]

Signaling Pathway: